molecular formula C9H11N3O2S B1603661 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 1015856-32-2

4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1603661
CAS No.: 1015856-32-2
M. Wt: 225.27 g/mol
InChI Key: BDGOQWHUHVIPJU-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropylamino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction using methylthiolating agents such as methylthiol or dimethyl disulfide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may facilitate binding to active sites, while the methylthio group can modulate the compound’s electronic properties. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the cyclopropylamino group, which may result in different biological activity and chemical properties.

    2-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the cyclopropylamino group and has a different substitution pattern on the pyrimidine ring.

    4-(Cyclopropylamino)pyrimidine-5-carboxylic acid: Lacks the methylthio group, which may affect its reactivity and interaction with molecular targets.

Uniqueness

4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the presence of both the cyclopropylamino and methylthio groups, which confer distinct electronic and steric properties. These features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-15-9-10-4-6(8(13)14)7(12-9)11-5-2-3-5/h4-5H,2-3H2,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGOQWHUHVIPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593246
Record name 4-(Cyclopropylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015856-32-2
Record name 4-(Cyclopropylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015856-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopropylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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